4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)quinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4/c21-15-10-8-14(9-11-15)19-17-6-1-2-7-18(17)24-20(25-19)23-13-16-5-3-4-12-22-16/h1-12H,13H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSUNYVPYDRVFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)NCC3=CC=CC=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Anthranilic Acid to 2-Methylquinazolin-4(3H)-one
Anthranilic acid reacts with acetyl chloride in pyridine to form an N-acetyl intermediate. Subsequent cyclization via heating (60–90°C) yields 2-methylquinazolin-4(3H)-one. This step is critical for establishing the bicyclic structure, with the methyl group at position 2 serving as a reactive site for further functionalization.
Representative Reaction:
Chlorophenyl Group Introduction
The 4-chlorophenyl moiety is introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, 2-methylquinazolin-4(3H)-one reacts with 4-chlorophenylboronic acid in the presence of a palladium catalyst to yield 4-(4-chlorophenyl)quinazolin-2-amine. Alternative methods employ Ullmann coupling with 4-chloroiodobenzene under copper catalysis.
Functionalization with Pyridin-2-ylmethylamine
The N-[(pyridin-2-yl)methyl] group is appended through reductive amination or alkylation.
Reductive Amination
Quinazolin-2-amine reacts with pyridine-2-carbaldehyde in the presence of sodium cyanoborohydride (NaBH3CN) to form the secondary amine. This method offers moderate yields (50–65%) and requires strict pH control.
Reaction Conditions:
-
Solvent: Methanol/Ethanol
-
Temperature: Room temperature to 60°C
-
Catalyst: Acetic acid (5 mol%)
Alkylation via Chloromethylpyridine
Pyridin-2-ylmethanol is converted to (pyridin-2-yl)methyl chloride using thionyl chloride (SOCl2). Subsequent reaction with quinazolin-2-amine in dimethylacetamide (DMA) with potassium acetate as a base yields the target compound.
Optimization Note:
-
Excess (pyridin-2-yl)methyl chloride (1.2 eq) improves yield.
-
Reaction time: 6–8 hours under reflux.
Multi-Step Synthesis Protocols
Three-Step Pathway (Anthranilic Acid → Quinazoline Core → Final Product)
-
Step 1: Synthesis of 2-methylquinazolin-4(3H)-one from anthranilic acid.
-
Step 2: Chlorophenyl group installation via palladium-catalyzed coupling.
Overall Yield: 28–35% (non-optimized).
One-Pot Synthesis
A streamlined approach condenses anthranilic acid, 4-chlorobenzaldehyde, and pyridin-2-ylmethylamine in glacial acetic acid with sodium acetate. This method avoids intermediate isolation but suffers from lower regioselectivity.
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization from ethanol or ethyl acetate, achieving >95% purity.
Spectroscopic Validation
Challenges and Optimization
Steric Hindrance
Bulky substituents at positions 2 and 4 necessitate high-temperature reactions (>100°C) or microwave-assisted synthesis to enhance reaction rates.
Solvent Selection
Polar aprotic solvents (DMA, DMF) improve solubility of intermediates but require careful drying to prevent hydrolysis.
Catalytic Systems
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Three-Step Protocol | 35 | 95 | High reproducibility |
| One-Pot Synthesis | 22 | 85 | Reduced processing time |
| Reductive Amination | 50 | 90 | Mild conditions |
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors to mitigate exothermic risks during cyclization. Environmental factors favor ethanol/water mixtures over chlorinated solvents.
Emerging Techniques
Recent advances include enzymatic catalysis for asymmetric synthesis and photoredox-mediated C–N coupling, though these remain exploratory for this compound .
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorophenyl group.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Critical Analysis of Structural Trends
- Chlorine vs. Bromine : Chlorine (target compound) offers a balance between hydrophobicity and steric bulk, whereas bromine () increases steric hindrance but may reduce metabolic stability.
- Pyridine Position : Pyridin-2-yl (target) likely engages in stronger hydrogen bonding compared to pyridin-4-yl (), which may adopt a less optimal orientation.
Biological Activity
The compound 4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine is a member of the quinazoline family, known for its diverse biological activities. Quinazolines have been extensively studied for their potential therapeutic effects, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting key research findings, case studies, and data tables.
The compound's molecular characteristics are essential for understanding its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H15ClN4 |
| Molecular Weight | 344.79 g/mol |
| LogP | 4.1915 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 51.057 Ų |
Biological Activity Overview
Research indicates that quinazoline derivatives exhibit a range of biological activities. The specific compound has been evaluated for:
- Anticancer Activity : Various studies have demonstrated that quinazoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines.
- Antimicrobial Properties : Quinazolines have been reported to possess antibacterial and antifungal activities. The compound's structure suggests potential interactions with bacterial enzymes or cell membranes.
- Neuroprotective Effects : Some quinazoline derivatives act as noncompetitive antagonists of NMDA receptors, which are implicated in neurodegenerative diseases. This mechanism may provide neuroprotective benefits.
Anticancer Activity
In a study assessing the cytotoxic effects of various quinazoline derivatives, it was found that compounds similar to This compound exhibited significant cytotoxicity against A549 lung cancer cells with IC50 values around 10 μM . This suggests that modifications on the quinazoline scaffold can enhance anticancer properties.
Antimicrobial Activity
A recent evaluation focused on the antimicrobial properties of quinazoline derivatives showed that compounds structurally related to our target compound displayed effective inhibition against Staphylococcus aureus and Escherichia coli . The results indicated that the presence of a chlorophenyl group significantly contributes to antimicrobial potency.
Neuroprotective Effects
Research published in Molecular Pharmacology highlighted that certain quinazoline derivatives selectively inhibit NMDA receptor subtypes, potentially offering therapeutic avenues for conditions like Alzheimer's disease . The compound's ability to modulate neurotransmitter systems could provide insights into its neuroprotective capabilities.
Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Key steps include:
- Quinazoline Core Formation : Cyclocondensation of anthranilic acid derivatives with nitriles or amidines under acidic conditions.
- Functionalization : Introduction of the 4-chlorophenyl group via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .
- Amine Substitution : Reaction of a chloroquinazoline intermediate with (pyridin-2-yl)methylamine in polar aprotic solvents (e.g., DMF) under inert atmospheres at 60–80°C .
Critical Analysis : Monitor reaction progress using TLC or HPLC to confirm intermediate purity. Optimize solvent choice (e.g., toluene vs. DMF) to balance reactivity and byproduct formation .
Basic: How can structural characterization of this compound be validated?
Use a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR to confirm substituent positions (e.g., pyridylmethylamine integration at δ 4.8–5.2 ppm for –CH₂–) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ≈ 363.1).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., intramolecular N–H⋯N interactions observed in analogous quinazolines) .
Data Interpretation : Compare spectral data with structurally similar compounds, such as N-(4-chlorophenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amine, to identify deviations caused by steric or electronic effects .
Advanced: What structure-activity relationships (SAR) govern its biological activity?
Key SAR insights from quinazoline derivatives:
- 4-Chlorophenyl Group : Enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., CDK4/6 inhibition in analogs like 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine) .
- Pyridylmethylamine Substitution : Improves solubility and cellular permeability compared to bulkier substituents.
- Quinazoline Scaffold : Planar structure facilitates π-π stacking with aromatic residues in target proteins .
Contradiction Note : Some studies report reduced potency when the pyridyl group is replaced with morpholine, suggesting strict spatial requirements for target engagement .
Advanced: How can researchers resolve contradictions in reported biological data (e.g., selectivity for CDK4 vs. CDK6)?
Methodological considerations:
- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to assess off-target effects.
- Cellular Context : Validate activity in disease-relevant models (e.g., MV4-11 leukemia xenografts for CDK4/6 inhibition) .
- Computational Docking : Compare binding modes using software like AutoDock Vina to identify residue-specific interactions (e.g., hinge region hydrogen bonds with Val96 in CDK4 vs. Asp104 in CDK6) .
Case Study : Compound 83 (a CDK4/6 inhibitor) showed >100-fold selectivity over CDK2 due to steric clashes with a conserved glycine residue .
Advanced: What in vivo models are suitable for evaluating therapeutic potential?
Recommended preclinical models:
- Xenografts : Subcutaneous implantation of hematologic malignancy cell lines (e.g., MV4-11, Raji) to assess tumor growth inhibition .
- Pharmacokinetics : Monitor oral bioavailability (e.g., AUC₀–24h) and brain penetration in BALB/c mice using LC-MS/MS .
- Toxicity Screening : Evaluate body weight changes, hematological parameters, and liver/kidney function post-administration .
Key Finding : Orally administered analogs achieved tumor regression at 50 mg/kg/day without clinical toxicity, supporting translational potential .
Advanced: How do structural analogs compare in modulating enzyme activity?
Comparative analysis of quinazoline derivatives:
Basic: What solvents and catalysts are optimal for large-scale synthesis?
- Catalysts : Pd(OAc)₂/XPhos for Suzuki couplings (yields >85%) .
- Solvents : DMF for amine substitutions; switch to ethanol/water mixtures for greener workup .
- Byproduct Mitigation : Use scavengers like silica-bound thiourea to remove residual palladium .
Advanced: What computational tools predict metabolic stability?
- CYP450 Metabolism : Use StarDrop’s P450 Module to identify vulnerable sites (e.g., N-demethylation of pyridyl groups).
- ADMET Prediction : SwissADME for estimating logP (target: 2–3) and solubility (>50 µM) .
- MD Simulations : GROMACS for assessing protein-ligand complex stability over 100 ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
